Target Engagement: Superior Binding Affinity to 2C Compared to Fluoxetine and Guanidine
In a direct head-to-head thermal shift assay using recombinant CVB3 2C protein, viral 2C protein inhibitor 1 (6aw) demonstrated a more profound stabilization of the 2C protein than the comparator fluoxetine when tested at identical concentrations [1]. At 100 µM, compound 6aw induced a larger increase in the protein's melting temperature (Tm), indicative of a higher binding affinity for the 2C target [1]. Guanidine hydrochloride, another established 2C inhibitor, required a 10-fold higher concentration (1 mM) to achieve a Tm shift comparable to that of 6aw [1].
| Evidence Dimension | Thermal stabilization of CVB3 2C protein (Tm shift) |
|---|---|
| Target Compound Data | Larger Tm shift than fluoxetine at 100 µM (quantitative value not explicitly stated, but described as 'more profound') |
| Comparator Or Baseline | Fluoxetine: Tm shift of 1.31 °C at 100 µM; Guanidine hydrochloride: Tm shift of 1.77 °C at 1 mM |
| Quantified Difference | 6aw exhibits a 'more profound effect than fluoxetine at 100 µM,' and achieves similar stabilization as guanidine but at a 10-fold lower concentration. |
| Conditions | Differential scanning fluorimetry (thermal shift assay) using purified recombinant CVB3 2C protein. |
Why This Matters
Higher target binding affinity is directly correlated with greater antiviral potency in cellular assays, making this compound a more robust chemical probe for target validation and a more promising starting point for lead optimization.
- [1] Bioorganic Chemistry, Volume 101, August 2020, 103981. Development of broad-spectrum enterovirus antivirals based on quinoline scaffold. View Source
